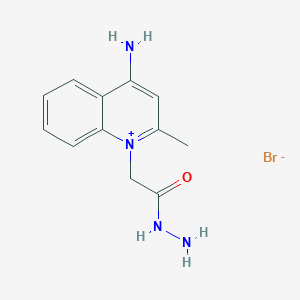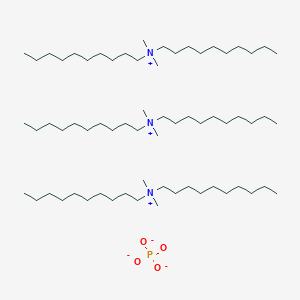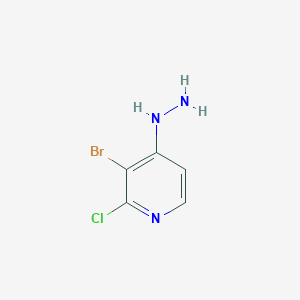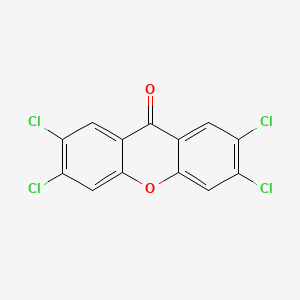![molecular formula C14H21NO2 B12608074 N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide CAS No. 649554-69-8](/img/structure/B12608074.png)
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of (S)-1-hydroxy-3-phenylpropan-2-amine with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and amide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The phenyl group may contribute to the compound’s overall stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylpropanamide
- N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-ethylbutanamide
- N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylpentanamide
Uniqueness
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
649554-69-8 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-3-11(2)14(17)15-13(10-16)9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11?,13-/m0/s1 |
Clave InChI |
RZDYQJIPGIKBAK-YUZLPWPTSA-N |
SMILES isomérico |
CCC(C)C(=O)N[C@@H](CC1=CC=CC=C1)CO |
SMILES canónico |
CCC(C)C(=O)NC(CC1=CC=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)
![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
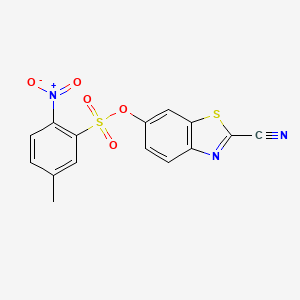
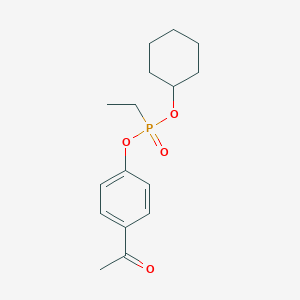
![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
